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molecular formula C9H8F3NO3 B8384161 3-(2,2,2-Trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester

3-(2,2,2-Trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester

Cat. No. B8384161
M. Wt: 235.16 g/mol
InChI Key: UOXPKVPNSWDMQU-UHFFFAOYSA-N
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Patent
US09115098B2

Procedure details

To a solution of 3-hydroxy-pyridine-2-carboxylic acid methyl ester (200 mg, 1.3 mmol) in N,N-dimethylformamide (2.0 ml) was added at 22° C. sodium hydride (55% in oil, 64 mg) and stirring was continued until gas evolution ceased. The suspension was cooled to 0° C. and treated with trifluoroethyl trifluoromethanesulfonate (728 mg) and stirring was continued at 22° C. for 2 hours. The mixture was partitioned between saturated sodium hydrogen-carbonate solution and ethyl acetate, and the organic layer was dried and evaporated. The residue was purified by chromatography on silica using n-heptane and ethyl acetate (3:1) as the eluent to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester as a pale green oil. MS (ISP): m/z=236 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4].[H-].[Na+].FC(F)(F)S(O[CH2:20][C:21]([F:24])([F:23])[F:22])(=O)=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:10]([O:11][CH2:20][C:21]([F:24])([F:23])[F:22])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C1=NC=CC=C1O
Name
Quantity
64 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
728 mg
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated sodium hydrogen-carbonate solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=NC=CC=C1OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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